molecular formula C21H19ClN4O2S2 B2902151 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide CAS No. 671200-05-8

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2902151
CAS No.: 671200-05-8
M. Wt: 458.98
InChI Key: KTXCVTVZRGMCHC-UHFFFAOYSA-N
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Description

The compound “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[2,3-c][1,2,4]triazol ring, a chlorophenyl group, and an ethoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization . This method combines a high functional group tolerance with short reaction times and good to excellent yields .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The synthesis of similar compounds involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Other reactions may involve the functional groups present in the molecule .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S2/c1-2-28-17-9-7-16(8-10-17)23-19(27)11-12-29-20-24-25-21-26(20)18(13-30-21)14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXCVTVZRGMCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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